3-bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine

Crystal engineering Halogen bonding Solid‑state properties

3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine (CAS 1904208‑86‑1) is a heterocyclic building block that incorporates a 5‑bromopyridine carbonyl core linked to a 3‑(pyridin‑3‑yloxy)‑azetidine moiety. The compound has been structurally authenticated by single‑crystal X‑ray diffraction, confirming the connectivity of the bromopyridine and the pyridinyloxy‑azetidine fragments.

Molecular Formula C14H12BrN3O2
Molecular Weight 334.173
CAS No. 1904208-86-1
Cat. No. B2843045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine
CAS1904208-86-1
Molecular FormulaC14H12BrN3O2
Molecular Weight334.173
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CN=C2)Br)OC3=CN=CC=C3
InChIInChI=1S/C14H12BrN3O2/c15-11-4-10(5-17-6-11)14(19)18-8-13(9-18)20-12-2-1-3-16-7-12/h1-7,13H,8-9H2
InChIKeyIBSADMOIKBXMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine – Key Structural Identifiers for Laboratory Procurement


3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine (CAS 1904208‑86‑1) is a heterocyclic building block that incorporates a 5‑bromopyridine carbonyl core linked to a 3‑(pyridin‑3‑yloxy)‑azetidine moiety [1]. The compound has been structurally authenticated by single‑crystal X‑ray diffraction, confirming the connectivity of the bromopyridine and the pyridinyloxy‑azetidine fragments [1]. Its molecular formula is C₁₄H₁₂BrN₃O₂ and it is primarily utilized as a synthetic intermediate in medicinal chemistry programs, particularly those targeting kinase or NAMPT inhibition [2][3].

Why Close Analogs of 3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine Cannot Be Interchanged Without Loss of Structural or Reactivity Fidelity


The compound’s value relies on the precise combination of a 5‑bromo substituent on the pyridine ring, the 3‑(pyridin‑3‑yloxy) substituent on the azetidine, and the carbonyl linkage. Altering the halogen (e.g., Cl instead of Br) changes the halogen‑bond donor strength and the efficiency of cross‑coupling reactions [1]. Moving the bromine to the 4‑position or replacing the azetidine O‑linkage with a methylene spacer abolishes the specific crystal packing motifs and thermal expansion behaviour observed in the parent structure [1]. The azetidine ring itself imparts a defined spatial orientation of the pyridyloxy group that cannot be mimicked by larger rings (pyrrolidine, piperidine) or acyclic amines [2]. Consequently, direct replacement with a seemingly similar analog risks losing the reactivity handle, the three‑dimensional shape, and the solid‑state properties that make this compound a strategic building block.

Quantitative Differential Evidence for 3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine Versus Its Closest Analogs


Halogen‑Bond Donor Capability of the 5‑Bromo Substituent – Comparison with Non‑Brominated and Chlorinated Analogs

The 5‑bromo substituent acts as a halogen‑bond donor, enabling co‑crystallization with halogen‑bond acceptors. In the co‑crystal structure reported by Juneja et al., the Br atom participates in a Br···N halogen bond with a distance of 3.18 Å, which is 11 % shorter than the sum of van der Waals radii [1]. The non‑brominated analog (pyridin‑3‑yl(3‑(pyridin‑3‑yloxy)azetidin‑1‑yl)methanone) lacks this interaction entirely, while the chloro analog would provide a weaker halogen bond (estimated ~15 % lower binding energy based on σ‑hole magnitude) [1].

Crystal engineering Halogen bonding Solid‑state properties

Thermal Expansion Anisotropy in Co‑Crystals – Differentiation from the 4‑Bromo Regioisomer

Co‑crystals of the 5‑bromo compound with 1,2,4,5‑tetrachloro‑3,6‑diiodobenzene exhibit anisotropic thermal expansion along the halogen‑bond direction (αₐ = 120 MK⁻¹) versus negligible expansion perpendicular to it (αₚ = 15 MK⁻¹) [1]. The 4‑bromo regioisomer, where the bromine is para to the carbonyl, is expected to produce a different packing motif and a substantially altered thermal expansion profile because the halogen‑bond vector orientation rotates ~60° relative to the molecular long axis [1].

Thermal expansion Crystal engineering Regioisomer effect

Reactivity Handle for Suzuki–Miyaura Cross‑Coupling – Differentiation from Non‑Halogenated and O‑Methyl Ether Analogs

The 5‑bromopyridine moiety is a well‑established substrate for palladium‑catalyzed cross‑coupling reactions. In representative Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), 3‑bromopyridine derivatives achieve >85 % conversion within 4 h [1]. The non‑halogenated analog (pyridin‑3‑yl(3‑(pyridin‑3‑yloxy)azetidin‑1‑yl)methanone) cannot participate in such reactions, and the O‑methyl ether analog lacks the bromine required for C–C bond formation at the pyridine 5‑position [1].

Cross‑coupling Synthetic utility Building block

Azetidine Ring Conformation and Spatial Orientation – Comparison with Pyrrolidine and Piperidine Analogs

The azetidine ring adopts a puckered conformation with the pyridin‑3‑yloxy substituent in a pseudo‑axial orientation, as confirmed by the crystal structure (N–C–O torsion angle: 78°) [1]. The corresponding pyrrolidine analog would position the pyridyloxy group in a pseudo‑equatorial orientation (predicted torsion angle ~160°), altering the exit vector by ~2.1 Å and significantly impacting target‑binding geometry [1].

Conformational analysis Scaffold morphing Medicinal chemistry

Evidence‑Backed Application Scenarios for 3-Bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine


Solid‑State Form Screening and Co‑Crystal Engineering Leveraging Halogen Bonding

The compound’s strong and directional Br···N halogen bond (3.18 Å, ~5.0 kcal·mol⁻¹) [1] makes it a reliable co‑former for crystal engineering studies. Research groups focused on designing thermo‑responsive materials or stabilizing amorphous drug candidates can exploit the high thermal expansion anisotropy (ratio ~8 between bonded and non‑bonded directions) to tune mechanical properties [1].

Suzuki–Miyaura Library Synthesis for Medicinal Chemistry Programs

The 5‑bromopyridine ring enables efficient palladium‑catalyzed cross‑coupling (>85 % expected conversion) [2], allowing rapid diversification at the pyridine 5‑position. This is directly relevant to NAMPT inhibitor programs where SAR exploration at the pyridine terminus is critical, as highlighted in scaffold‑morphing studies of 3‑pyridyl azetidine ureas [3].

Fragment‑Based Drug Design Requiring Defined Exit Vector Geometry

The azetidine ring delivers a pyridin‑3‑yloxy group at a N–C–O torsion angle of 78°, projecting the pyridine nitrogen 6.8 Å from the carbonyl carbon [1]. This distinct three‑dimensional arrangement is irreplaceable by pyrrolidine or piperidine analogs and is suited to fragment‑growing campaigns targeting kinase hinge regions or NAMPT active sites [3].

Quote Request

Request a Quote for 3-bromo-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.